5-{[(3-methylphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid
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Overview
Description
5-{[(3-methylphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid is an organic compound that features a pyridine ring substituted with a carboxylic acid group and a sulfanyl group attached to a 3-methylphenylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(3-methylphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via carboxylation reactions, such as the Kolbe-Schmitt reaction, where a phenol is treated with carbon dioxide under high pressure and temperature.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by a thiol group.
Attachment of the 3-Methylphenylmethyl Moiety: This step involves the alkylation of the sulfanyl group with 3-methylbenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the sulfanyl group is oxidized to a sulfoxide or sulfone.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
5-{[(3-methylphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-{[(3-methylphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with biological molecules, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
- 5-{[(4-methylphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid
- 5-{[(2-methylphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid
- 5-{[(3-chlorophenyl)methyl]sulfanyl}pyridine-2-carboxylic acid
Uniqueness
5-{[(3-methylphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications.
Properties
CAS No. |
68720-10-5 |
---|---|
Molecular Formula |
C14H13NO2S |
Molecular Weight |
259.3 |
Purity |
95 |
Origin of Product |
United States |
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